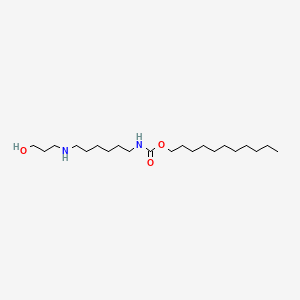
Fmoc-Ala-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala-PAB-PNP, also known as (9H-Fluoren-9-yl)methyl (S)-3-methyl-1-((S)-1-((4-(((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)carbamate, is a cleavable linker used in the synthesis of antibody-drug conjugates. These conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound is characterized by its ability to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-PAB-PNP involves several steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of alanine.
Coupling Reaction: The protected alanine is then coupled with para-aminobenzoic acid (PAB) using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of PNP Ester: The final step involves the formation of the p-nitrophenyl (PNP) ester by reacting the intermediate with p-nitrophenol in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-PAB-PNP undergoes several types of chemical reactions:
Cleavage Reactions: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the cytotoxic drug.
Substitution Reactions: The PNP ester group can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by another nucleophile.
Common Reagents and Conditions
Cleavage Reactions: Typically involve enzymatic cleavage by proteases such as cathepsin B.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Major Products Formed
Cleavage Reactions: Release of the cytotoxic drug and the linker fragment.
Substitution Reactions: Formation of substituted products where the PNP group is replaced.
Scientific Research Applications
Fmoc-Ala-PAB-PNP has several applications in scientific research:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Biology: Studied for its role in targeted drug delivery systems.
Medicine: Investigated for its potential in improving the efficacy and reducing the side effects of chemotherapy.
Industry: Utilized in the development of new biopharmaceutical drugs.
Mechanism of Action
The mechanism of action of Fmoc-Ala-PAB-PNP involves its role as a cleavable linker in antibody-drug conjugates. Upon binding to the target cancer cell, the antibody-drug conjugate is internalized, and the linker is cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the cytotoxic drug inside the cancer cell, leading to cell death. The molecular targets and pathways involved include the specific antigen recognized by the antibody and the intracellular enzymes responsible for linker cleavage.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Ala-PAB-PNP: Another cleavable linker used in antibody-drug conjugates.
Fmoc-Val-Cit-PAB-PNP: A linker designed to be cleaved by cathepsin B.
Uniqueness
Fmoc-Ala-PAB-PNP is unique due to its specific amino acid sequence and the presence of the PNP ester group, which allows for targeted cleavage and release of the cytotoxic drug. Its design ensures stability in circulation and efficient release of the drug upon reaching the target cell.
Properties
Molecular Formula |
C32H27N3O8 |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C32H27N3O8/c1-20(33-31(37)41-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29)30(36)34-22-12-10-21(11-13-22)18-42-32(38)43-24-16-14-23(15-17-24)35(39)40/h2-17,20,29H,18-19H2,1H3,(H,33,37)(H,34,36)/t20-/m0/s1 |
InChI Key |
ODXKCZQROHNIJD-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


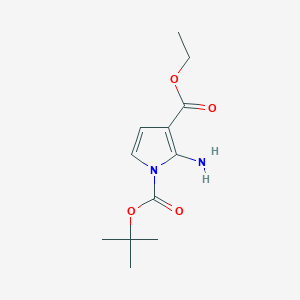
![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
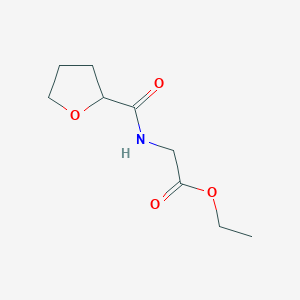
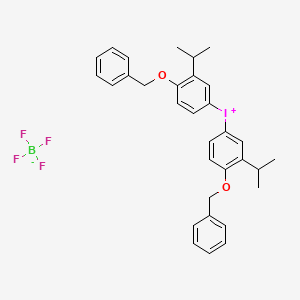
![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)

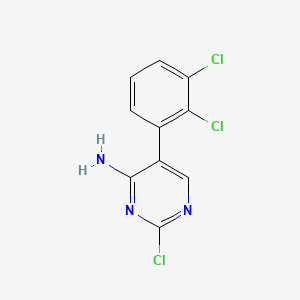
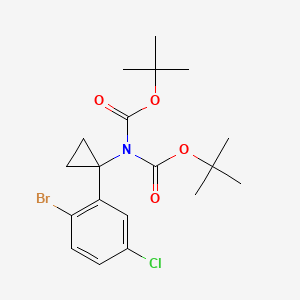
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)
